molecular formula C15H12BrNO B3162760 N-(2-Bromophenyl)cinnamamide CAS No. 880883-56-7

N-(2-Bromophenyl)cinnamamide

Cat. No.: B3162760
CAS No.: 880883-56-7
M. Wt: 302.16 g/mol
InChI Key: FZGNQEIHILPJBW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)cinnamamide is an organic compound with the molecular formula C15H12BrNO. It is a derivative of cinnamic acid, where the amide group is substituted with a 2-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Bromophenyl)cinnamamide can be synthesized through a variety of methods. One common approach involves the reaction of 2-bromoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)cinnamamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various N-substituted cinnamamides, while oxidation and reduction can lead to different functionalized derivatives.

Comparison with Similar Compounds

N-(2-Bromophenyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

  • N-(4-Chlorophenyl)cinnamamide
  • N-(2-Fluorophenyl)cinnamamide
  • N-(2-Methylphenyl)cinnamamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .

Biological Activity

N-(2-Bromophenyl)cinnamamide is a synthetic compound derived from cinnamic acid, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates .
  • Antioxidant Properties: Studies indicate that this compound possesses significant antioxidant capabilities, which contribute to its potential therapeutic effects .
  • Anticancer Potential: The compound has been investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can lead to reduced tumor growth and proliferation .

Target and Mode of Action

This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) . The interaction with EGFR leads to:

  • Inhibition of Receptor Activity: By binding to EGFR, the compound prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.
  • Impact on Biochemical Pathways: The inhibition of EGFR affects several cellular processes, including apoptosis and cell cycle regulation. This action is particularly relevant in cancer cells where EGFR signaling is often dysregulated .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies: In vitro tests have demonstrated that this compound effectively inhibits the growth of various bacterial strains. Minimum inhibitory concentration (MIC) values were determined for several pathogens, highlighting its potential as an antimicrobial agent (Table 1) .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Candida albicans25
  • Cytotoxicity Assays: Cytotoxicity tests conducted on human cell lines (e.g., HepG2) revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 value was found to be 12 µM, indicating effective anticancer properties .
  • Antioxidant Activity: The antioxidant capacity was assessed using DPPH and ABTS assays, with results indicating strong radical scavenging activity. The IC50 values for DPPH and ABTS were 310 µg/mL and 420 µg/mL, respectively .

This compound interacts with various biomolecules, influencing metabolic pathways:

  • Transport and Distribution: The compound's distribution within biological systems is facilitated by interactions with specific transport proteins, enhancing its bioavailability .
  • Subcellular Localization: It is suggested that this compound may localize in specific cellular compartments, which could influence its efficacy and mechanism of action .

Q & A

Q. How can the synthesis of N-(2-Bromophenyl)cinnamamide derivatives be optimized for yield and purity?

Methodological Answer:
Optimization involves selecting appropriate coupling agents, reaction conditions, and purification techniques. For example, cinnamoyl chloride can react with 2-bromoaniline derivatives in acetone under reflux with potassium carbonate as a base to form the amide bond . Polar aprotic solvents like DMF may enhance reactivity, while column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) can improve yields. For brominated intermediates, inert atmospheres (N₂/Ar) may prevent side reactions .

Q. What crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection at low temperature (~100 K) to minimize thermal motion.
  • Structure solution with direct methods (SHELXS) and refinement (SHELXL) incorporating anisotropic displacement parameters for non-H atoms.
  • Validation using Mercury software for void analysis and packing motif visualization .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the cinnamoyl benzene (e.g., halogens, nitro groups) or the 2-bromophenyl moiety to assess electronic effects.
  • Bioassays: Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). For example, fluorine or chlorine at R₁ and naphthyl groups at R₂ enhance anticancer activity in cinnamamide analogs .
  • Statistical Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity .

Q. What methodological considerations are critical for pharmacological evaluation in vitro?

Methodological Answer:

  • Dose-Response Curves: Use a minimum of six concentrations (e.g., 0.1–100 μM) to calculate IC₅₀/EC₅₀ values.
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
  • Assay Validation: Ensure reproducibility via triplicate measurements and Z’-factor analysis. For enzyme inhibition (e.g., CDK2), use kinetic assays (fluorescence/quenching) with ATP concentration gradients .

Q. How can computational methods predict physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry: DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps for reactivity insights.
  • QSPR Models: Train neural networks on datasets (e.g., melting points, logP) using descriptors like molar refractivity and topological indices.
  • Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO to predict solubility .

Q. How should researchers resolve contradictions in reported biological activities of cinnamamide analogs?

Methodological Answer:

  • Replicate Experiments: Validate under identical conditions (cell line, assay protocol).
  • Structural Verification: Confirm compound identity via SC-XRD and ¹H/¹³C NMR. Misassigned structures (e.g., incorrect regioisomers) often cause discrepancies .
  • Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Q. What advanced spectroscopic techniques are essential for characterizing novel derivatives?

Methodological Answer:

  • NMR: Use 2D experiments (HSQC, HMBC) to assign quaternary carbons and confirm amide bond formation.
  • HRMS: Validate molecular formulas (e.g., ESI-TOF with <3 ppm error).
  • IR Spectroscopy: Identify carbonyl stretching frequencies (~1650–1680 cm⁻¹ for amides) to detect side products .

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGNQEIHILPJBW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71910-51-5
Record name N-(2-BROMOPHENYL)CINNAMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromoaniline (0.976 g, 5.81 mmol, Sigma-Aldrich) and K2CO3 (1.16 g, 8.71 mmol) in water (5.5 mL) and acetone (4.5 mL) was added cinnamoyl chloride (1 g, 5.81 mmol, Sigma-Aldrich) and the reaction was stirred for 2 h at 0° C. The mixture was treated with ice cold water (25 mL) to obtain a brownish precipitate. The precipitate was filtered and dried under vacuum. The crude material was further treated with petroleum ether to give N-(2-bromophenyl)cinnamamide (1.1 g, 64%) as off-white solid. MS (ESI, pos. ion) m/z: 303.2 (M+1).
Quantity
0.976 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromobenzenamine (200.0 g, 1163 mmol), pyridine (188.1 ml, 2325 mmol) and dry dichloromethane (1000 ml) at 0° C. was added slowly cinnamoyl chloride (193.7 g, 1163 mmol). The resulting mixture was stirred while warming to ambient temperature overnight. The resulting mixture was washed with sodium bicarbonate (1000 ml), 10% sodium bisulfate (1000 ml), sodium bicarbonate (1000 ml) and brine (1000 ml). The organic layer was dried over MgSO4 and concentrated under reduced pressure to yield title compound as a solid (172.3 gm, 98% yield) MS ESI (+) m/z 224 and 226 (M+1 of each isotope) detected.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
188.1 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
193.7 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

2-Bromoaniline (48.41 g, 281.4 mMol) was dissolved in 500 mL of anhydrous DCM under an atmosphere of dry N2. Pyridine (45.5 mL, 563 mMol) was then added and the reaction was subsequently cooled to 0° C. after which time cinnamyl chloride (46.9 g, 281.4 mMol) was added. The reaction mixture was slowly warmed up to ambient temperature and then stirred overnight at ambient temperature. The reaction was diluted with 300 mL of saturated aqueous NaHCO3 and then extracted with DCM. The DCM layer was then washed three times with 10% aqueous NaHSO4 followed by saturated aqueous NaHCO3 and finally brine. The DCM layer was then dried over Na2SO4, filtered and concentrated under vacuum to give 85.08 g of a tan solid as the title compound 61A.
Quantity
48.41 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step Two
Quantity
46.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Bromophenyl)cinnamamide
N-(2-Bromophenyl)cinnamamide
N-(2-Bromophenyl)cinnamamide
N-(2-Bromophenyl)cinnamamide
N-(2-Bromophenyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.